Isonardosinone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Isonardosinone can be synthesized through the degradation of nardosinone under high-temperature conditions. The degradation process involves multiple chemical reactions, including peroxy ring-opening, keto-enol tautomerization, oxidation, isopropyl cleavage, and pinacol rearrangement . The structures of the resulting compounds are identified using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
Industrial Production Methods
The industrial production of this compound involves the extraction of nardosinone from the hexane fraction of Nardostachys jatamansi methanol extract. This process includes column chromatography, preparative thin-layer chromatography (TLC), and recrystallization methods .
Chemical Reactions Analysis
Types of Reactions
Isonardosinone undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions include various degradation products such as 2-deoxokanshone M, 2-deoxokanshone L, and desoxo-narchinol A .
Scientific Research Applications
Isonardosinone has several scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpene degradation and synthesis.
Industry: Utilized in the development of natural product-based pharmaceuticals.
Mechanism of Action
Isonardosinone exerts its effects by inhibiting the NF-κB and MAPK signaling pathways. These pathways are involved in the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2. By downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), this compound reduces inflammation in neuroinflammatory conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to isonardosinone include:
- Nardosinone
- Kanshone E
- Kanshone B
Uniqueness
This compound is unique due to its specific inhibitory effects on the NF-κB and MAPK signaling pathways, which are not as pronounced in other similar compounds . Additionally, its degradation products exhibit distinct biological activities, making it a valuable compound for further research .
Properties
IUPAC Name |
(1aS,2S,2aR,3R,7aS)-2-(2-hydroxypropan-2-yl)-2a,3-dimethyl-1a,2,3,4,5,7a-hexahydronaphtho[2,3-b]oxiren-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-8-6-5-7-9-10(16)11-12(18-11)13(14(2,3)17)15(8,9)4/h7-8,11-13,17H,5-6H2,1-4H3/t8-,11-,12-,13+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQFXYGDZUUPNX-XANOUDBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C2C1(C(C3C(C2=O)O3)C(C)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC=C2[C@]1([C@@H]([C@H]3[C@@H](C2=O)O3)C(C)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27062-01-7 | |
Record name | Isonardosinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027062017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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